molecular formula C10H18F2N2O2 B2767273 tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate CAS No. 1392473-32-3

tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B2767273
CAS No.: 1392473-32-3
M. Wt: 236.263
InChI Key: YHFQRFDPXSAJPK-SSDOTTSWSA-N
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Description

The compound “tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate” likely contains a tert-butyl group, an amino group, and a carboxylate group . The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the tert-butyl group is often used in chemical transformations, including biosynthetic and biodegradation pathways .

Mechanism of Action

The mechanism of action of tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate is not fully understood, but it is thought to involve the inhibition of key enzymes and receptors in the body. Studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer cell growth, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity and the modulation of receptor function. It has been shown to have potential applications in the treatment of cancer, inflammation, and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate is its potential as a lead compound for the development of novel therapeutics. However, there are also limitations associated with its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate, including the development of more efficient synthesis methods, the identification of new biological targets, and the exploration of its potential applications in a range of diseases. Further research is needed to fully understand the potential of this compound and its role in drug discovery and development.

Synthesis Methods

The synthesis of tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate has been achieved using a variety of methods, including the reaction of this compound with various reagents. One such method involves the reaction of this compound with ethyl 2-bromoacetate in the presence of a catalyst, resulting in the formation of this compound.

Scientific Research Applications

Tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been shown to have activity against a range of biological targets, including enzymes and receptors, making it a promising candidate for the development of novel therapeutics.

Safety and Hazards

The safety data sheet for tert-butanol, a related compound, indicates that it is highly flammable and may cause eye irritation and drowsiness or dizziness .

Properties

IUPAC Name

tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7(13)4-10(11,12)6-14/h7H,4-6,13H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFQRFDPXSAJPK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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